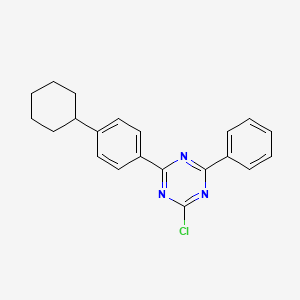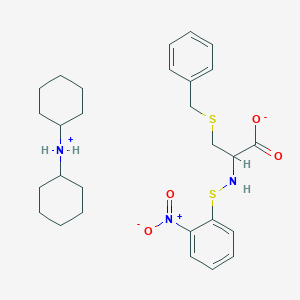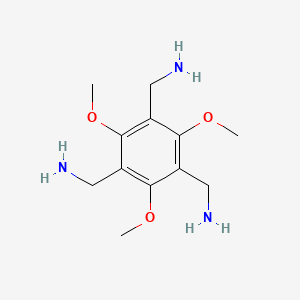
(2,4,6-Trimethoxybenzene-1,3,5-triyl)trimethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4,6-Trimethoxybenzene-1,3,5-triyl)trimethanamine is a chemical compound with the molecular formula C12H21N3O3 and a molecular weight of 255.31 g/mol . It is characterized by the presence of three methoxy groups attached to a benzene ring, along with three methanamine groups. This compound is primarily used for research purposes and is not intended for human consumption or therapeutic use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trimethoxybenzene-1,3,5-triyl)trimethanamine typically involves the reaction of 2,4,6-trimethoxybenzene with formaldehyde and ammonia under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation and other side reactions . The reaction mixture is maintained at a temperature range of 2-8°C to ensure the stability of the intermediate compounds and the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC) and recrystallization, is also common in industrial settings .
化学反応の分析
Types of Reactions
(2,4,6-Trimethoxybenzene-1,3,5-triyl)trimethanamine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
(2,4,6-Trimethoxybenzene-1,3,5-triyl)trimethanamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Studied for its potential pharmacological properties, although it is not used therapeutically.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2,4,6-Trimethoxybenzene-1,3,5-triyl)trimethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and amine functionalities allow the compound to form hydrogen bonds and other interactions with target molecules, potentially modulating their activity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
類似化合物との比較
Similar Compounds
(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine: Similar structure but with ethyl groups instead of methoxy groups.
(2,4,6-Trifluorobenzene-1,3,5-triyl)trimethanamine: Contains fluorine atoms instead of methoxy groups.
Uniqueness
(2,4,6-Trimethoxybenzene-1,3,5-triyl)trimethanamine is unique due to the presence of methoxy groups, which can significantly influence its chemical reactivity and interactions with other molecules. The methoxy groups can participate in various chemical reactions, such as oxidation and substitution, making this compound versatile for research applications .
特性
分子式 |
C12H21N3O3 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
[3,5-bis(aminomethyl)-2,4,6-trimethoxyphenyl]methanamine |
InChI |
InChI=1S/C12H21N3O3/c1-16-10-7(4-13)11(17-2)9(6-15)12(18-3)8(10)5-14/h4-6,13-15H2,1-3H3 |
InChIキー |
SQLZCQHDGWPHFO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1CN)OC)CN)OC)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


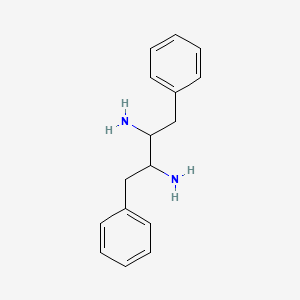
![N-benzyl-2-{[(2-{[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)carbamothioyl]amino}-N,3,3-trimethylbutanamide](/img/structure/B12506549.png)
![5-[(4-Fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12506564.png)
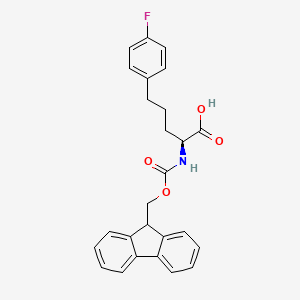
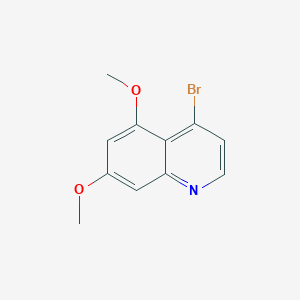
![N-(5-chloro-2-methylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506591.png)
![2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B12506599.png)



![3-(2-chloro-4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506637.png)
